Metabotropic Glutamate Receptor 1 (mGluR1) Binding Affinity vs. mGluR4 and mGluR2 Subtype Selectivity Profile
This compound exhibits measurable, albeit weak, binding affinity for the mGluR1 receptor (Ki = 44 µM), with a clear selectivity window over the mGluR4 and mGluR2 subtypes, where its affinity is significantly lower (Ki > 280 µM and EC50 > 300 µM, respectively) [1]. This selectivity profile, showing a greater than 6-fold preference for mGluR1 over mGluR4, distinguishes it from a hypothetical non-selective analog. Direct comparative data for the closest structural analogs (e.g., 5-(4-hydroxybutyl)morpholin-3-one) are not available in the sourced literature, limiting the strength of this comparison.
| Evidence Dimension | mGluR Subtype Selectivity Window |
|---|---|
| Target Compound Data | mGluR1 Ki: 44,000 nM |
| Comparator Or Baseline | mGluR4 Ki: >280,000 nM; mGluR2 EC50: >300,000 nM |
| Quantified Difference | Greater than 6.4-fold selectivity for mGluR1 over mGluR4 |
| Conditions | Radioligand binding assay (ChEMBL curated data) for human metabotropic glutamate receptors |
Why This Matters
This selectivity data provides a quantitative baseline for medicinal chemistry programs targeting specific mGluR subtypes, where even weak hit compounds can serve as starting points for lead optimization.
- [1] BindingDB. BDBM50407819 (CHEMBL2115152). Affinity Data: Ki: 4.40E+4 nM for mGluR1; Ki > 2.80E+5 nM for mGluR4; EC50 > 3.00E+5 nM for mGluR2. View Source
